

Etilefrine Hydrochloride: A Comprehensive Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: Etilefrine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of **etilefrine** hydrochloride, focusing on its solubility and stability. The information herein is intended to support research, development, and formulation activities by providing a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key scientific concepts.

Physicochemical Properties

Etilefrine hydrochloride is a synthetic sympathomimetic amine, chemically designated as $(\pm)\text{-}\alpha\text{-[}(\text{Ethylamino})\text{methyl]-m-hydroxybenzyl alcohol hydrochloride}$. It functions as a direct-acting adrenergic agonist with activity on both α_1 and β_1 receptors, leading to vasoconstriction and increased cardiac output. This makes it a valuable therapeutic agent for treating hypotensive states.^{[1][2][3][4]}

A clear understanding of its solubility and stability is paramount for the development of safe, effective, and stable pharmaceutical dosage forms.

Solubility Characteristics

Etilefrine hydrochloride is generally characterized by its high aqueous solubility. The following tables summarize its solubility profile in various solvents based on available data.

Qualitative Solubility

Table 1: Qualitative Solubility of **Etilefrine** Hydrochloride in Various Solvents

Solvent	Solubility Description	Reference(s)
Water	Very soluble / Freely soluble	[5][6]
Ethanol (95%)	Freely soluble	[5]
Acetic Acid (100%)	Sparingly soluble	[5]
Diethyl Ether	Practically insoluble	[5]
Methylene Chloride	Practically insoluble	[6]
Dimethyl Sulfoxide (DMSO)	Soluble (Etilefrine pivalate HCl: 50 mg/mL)	[7]
PBS (pH 7.2)	10 mg/mL	[8]

Quantitative Solubility

Quantitative solubility data for **etilefrine** hydrochloride is not extensively reported in publicly available literature. However, data for the free base, **etilefrine**, is available at a physiological pH.

Table 2: Quantitative Solubility of **Etilefrine**

Compound	Solvent/Condition	Solubility (µg/mL)	Reference(s)
Etilefrine	pH 7.4 Buffer	18.9	[9]

Stability Profile

Etilefrine hydrochloride is known to be sensitive to light and requires storage in light-resistant containers.[5] Forced degradation studies have been conducted to understand its degradation pathways under various stress conditions.

Summary of Stability and Forced Degradation Studies

Table 3: Stability and Forced Degradation of **Etilefrine** Hydrochloride

Stress Condition	Details	Observations	Reference(s)
Light Exposure	Gradual coloration upon exposure to light.	Requires storage in light-resistant containers.	[5]
Acid Hydrolysis	1M HCl	Stable	[10]
Base Hydrolysis	1M NaOH	Stable	[10]
Oxidative Degradation	50% H ₂ O ₂ with reflux for 7 hours	Complete degradation.	[10]
Thermal Stress	General recommendation: 40-80°C	Specific data for etilefrine HCl not found, but this is a standard range for testing.	[11]
Storage (Solid State)	4°C, sealed, away from moisture.	Stable.	[3]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month.	Stable.	[3][8]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the solubility and stability of **etilefrine** hydrochloride. These protocols are based on established scientific principles and regulatory guidelines (e.g., ICH).

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of **etilefrine** hydrochloride in various solvents.

- Materials and Equipment:

- **Etilefrine** hydrochloride powder
- Selected solvents (e.g., water, ethanol, pH buffers)
- Scintillation vials or sealed flasks
- Orbital shaker with temperature control
- Centrifuge
- Analytical balance
- HPLC with a validated quantitative method for **etilefrine** hydrochloride
- Syringe filters (e.g., 0.45 µm PTFE)
- Procedure:
 1. Add an excess amount of **etilefrine** hydrochloride to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
 2. Seal the vials to prevent solvent evaporation.
 3. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
 4. After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
 5. Centrifuge the samples to sediment the excess solid.
 6. Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter.
 7. Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
 8. Quantify the concentration of **etilefrine** hydrochloride in the diluted sample using a validated HPLC method.

9. Calculate the solubility in mg/mL or other appropriate units.

Protocol for Forced Degradation Study

This protocol is designed to identify the degradation pathways of **etilefrine** hydrochloride under various stress conditions as recommended by ICH guidelines.^{[12][13]}

- Materials and Equipment:
 - **Etilefrine** hydrochloride (drug substance or in solution)
 - Hydrochloric acid (e.g., 0.1 M, 1 M)
 - Sodium hydroxide (e.g., 0.1 M, 1 M)
 - Hydrogen peroxide (e.g., 3%, 30%)
 - Calibrated oven
 - Photostability chamber with controlled light and UV exposure
 - pH meter
 - HPLC with a validated stability-indicating method
 - Volumetric flasks and pipettes
- Procedure:
 - Acid Hydrolysis:
 1. Dissolve **etilefrine** hydrochloride in 0.1 M HCl and 1 M HCl.
 2. Store the solutions at room temperature and an elevated temperature (e.g., 60°C) for a specified period (e.g., up to 7 days).
 3. At selected time points, withdraw samples, neutralize with a suitable base, and dilute for HPLC analysis.

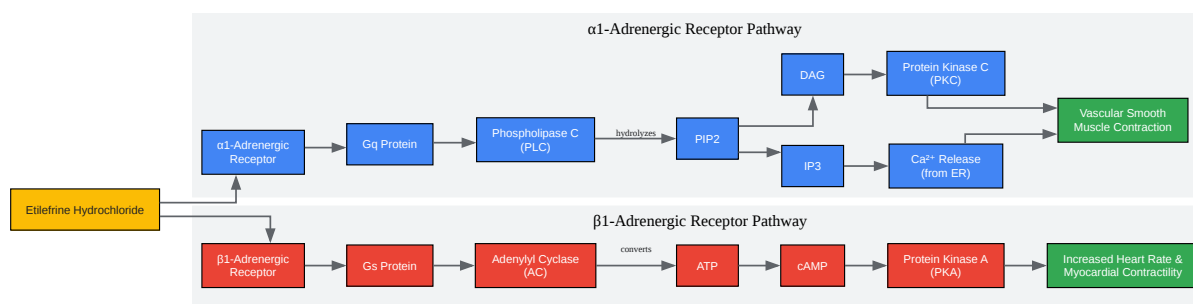
- Base Hydrolysis:
 1. Dissolve **etilefrine** hydrochloride in 0.1 M NaOH and 1 M NaOH.
 2. Follow the same storage and sampling procedure as for acid hydrolysis, neutralizing with a suitable acid before analysis.
- Oxidative Degradation:
 1. Dissolve **etilefrine** hydrochloride in a solution of hydrogen peroxide (e.g., 3%).
 2. Store the solution at room temperature, protected from light, for a specified period.
 3. At selected time points, withdraw samples and dilute for HPLC analysis.
- Thermal Degradation (Solid State):
 1. Place a known amount of solid **etilefrine** hydrochloride in a vial.
 2. Expose the sample to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven for a specified period.
 3. At selected time points, dissolve the sample in a suitable solvent for HPLC analysis.
- Photostability:
 1. Expose solid **etilefrine** hydrochloride and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter.[\[14\]](#)[\[15\]](#)[\[16\]](#)
 2. Maintain a control sample protected from light (e.g., wrapped in aluminum foil).
 3. Analyze the samples by HPLC to determine the extent of degradation.
- Analysis:
 - Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

- The method should be capable of separating the intact drug from all significant degradation products.
- Assess the percentage of degradation and identify any major degradation products.

Visualizations

Signaling Pathway of Etilefrine

Etilefrine exerts its pharmacological effects by acting as an agonist at $\alpha 1$ and $\beta 1$ adrenergic receptors. The activation of these G-protein coupled receptors initiates distinct downstream signaling cascades.

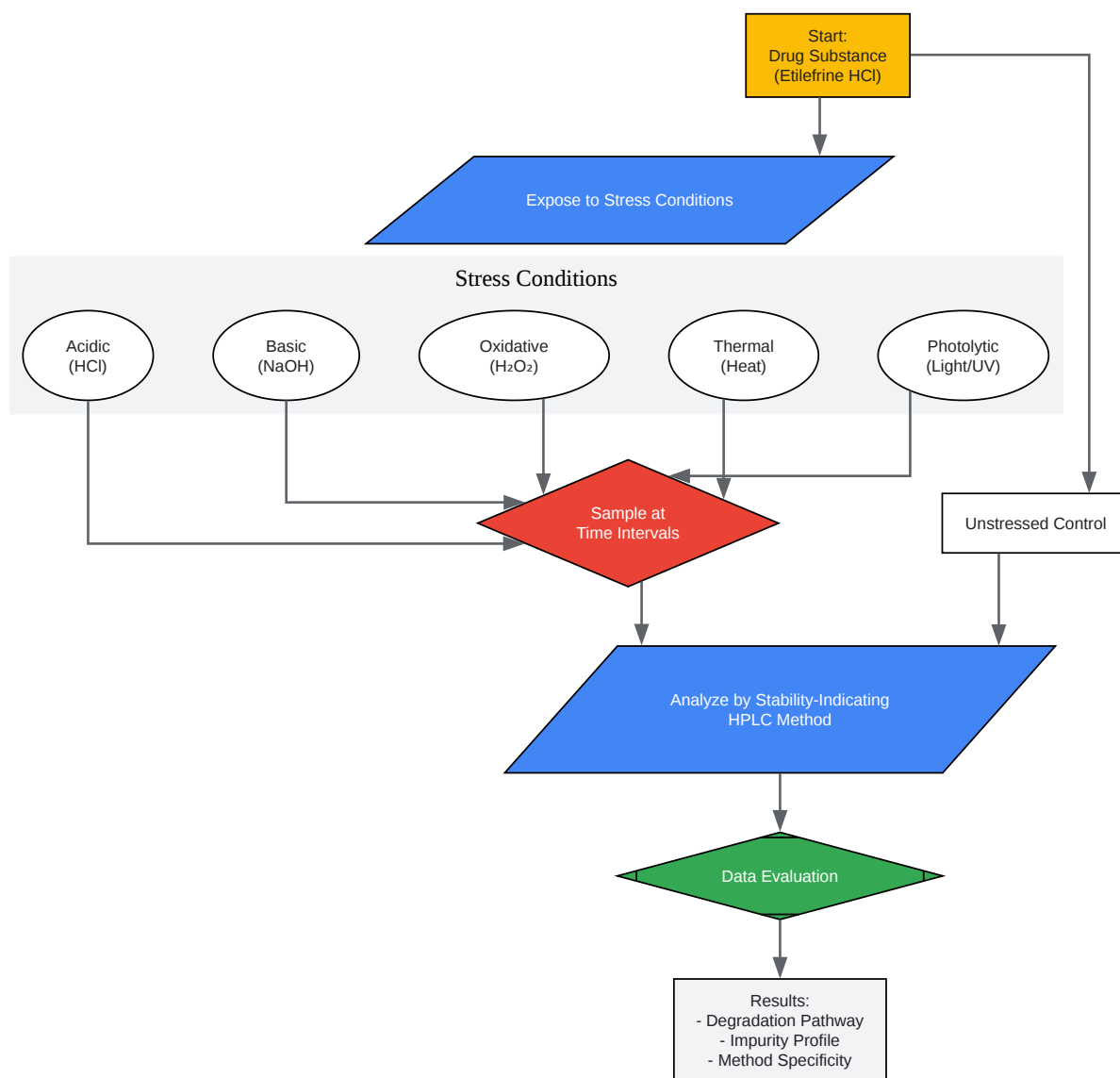


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Caption: Signaling pathways of **etilefrine** via $\alpha 1$ and $\beta 1$ adrenergic receptors.

Experimental Workflow for Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study of a drug substance like **etilefrine** hydrochloride.



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Caption: General workflow for a forced degradation study.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of **etilefrine** hydrochloride. While qualitative solubility is well-documented, further research into its quantitative solubility across a range of pH values and temperatures would be beneficial for formulation development. The provided stability data and experimental protocols offer a robust framework for assessing the degradation pathways and ensuring the development of a stable and effective drug product. The visualizations of the signaling pathway and experimental workflow serve to contextualize the scientific principles governing the action and analysis of this important pharmaceutical compound.

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